molecular formula C30H50O4 B1596343 Sipholenone-A CAS No. 78518-74-8

Sipholenone-A

Cat. No.: B1596343
CAS No.: 78518-74-8
M. Wt: 474.7 g/mol
InChI Key: LKZQMXLIWZQEEU-KOGSSWOMSA-N
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Description

Sipholenone-A is a marine natural product isolated from the Red Sea sponge Callyspongia siphonella . This compound has also shown potential in reversing multidrug resistance (MDR) in tumor cells overexpressing P-glycoprotein (P-gp).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic routes for Sipholenone-A are complex and typically involve multiple steps. The starting materials are often derived from natural sources, such as marine organisms, and undergo various chemical transformations. Key reaction conditions include the use of strong oxidizing agents, protective groups, and specific catalysts to achieve the desired structural modifications.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily studied in research settings. large-scale production would likely involve optimizing the synthetic routes for higher yields and purity, as well as developing cost-effective methods for extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions

Sipholenone-A undergoes several types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of double or triple bonds to single bonds.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

  • Reduction: : Typical reagents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are used.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Chemistry

Sipholenone-A is used in chemical research to study its structure-activity relationships and to develop new synthetic methods for triterpenes.

Biology

In biological research, this compound is investigated for its antiproliferative and cytotoxic effects on cancer cells, as well as its ability to reverse multidrug resistance.

Medicine

This compound shows promise as a potential anticancer agent due to its cytotoxic activity against human and mouse breast cancer cells. It is also being studied for its role in overcoming multidrug resistance in cancer therapy.

Industry

While industrial applications of this compound are limited, its potential as a pharmaceutical agent could lead to the development of new drugs and therapies.

Mechanism of Action

Sipholenone-A exerts its effects primarily through the inhibition of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells, leading to multidrug resistance. By inhibiting P-gp, this compound enhances the effectiveness of chemotherapeutic agents, allowing them to remain inside the cancer cells and exert their cytotoxic effects.

Molecular Targets and Pathways

The primary molecular target of this compound is P-glycoprotein (P-gp). The compound interacts with P-gp, preventing it from expelling chemotherapeutic drugs from cancer cells. This interaction enhances the intracellular concentration of chemotherapeutic agents, leading to increased cytotoxicity.

Comparison with Similar Compounds

Sipholenone-A is compared to other triterpenes and marine natural products with similar structures and biological activities. Some similar compounds include:

  • Sipholenols A and L

  • Sipholenone E

  • Siphonellinol D

These compounds also exhibit cytotoxic and antiproliferative activities, but this compound is unique in its ability to reverse multidrug resistance in P-gp-overexpressing tumor cells.

Properties

IUPAC Name

(5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-23,25,32-33H,10-18H2,1-8H3/t20-,21+,22+,23+,25+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQMXLIWZQEEU-KOGSSWOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(=O)C(OC4CCC3(C)O)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CCC(=O)C(O[C@@H]4CC[C@]3(C)O)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40321625
Record name NSC378978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78518-74-8
Record name SIPHOLENONE-A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC378978
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40321625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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